molecular formula C17H21NO2 B13713461 Methyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate

Methyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13713461
M. Wt: 271.35 g/mol
InChI Key: MWQHONCKNDQWRZ-UHFFFAOYSA-N
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Description

Methyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by a pyrrole ring substituted with a methyl ester group at the 2-position and a 4-pentylphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate typically involves the condensation of 4-pentylbenzaldehyde with pyrrole-2-carboxylic acid methyl ester under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed in a suitable solvent like ethanol or toluene until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: Pyrrole-2-methanol derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Methyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate
  • Methyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate
  • Methyl 3-(4-Butylphenyl)-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the 4-pentylphenyl group, which imparts distinct physicochemical properties. This substitution can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

methyl 3-(4-pentylphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C17H21NO2/c1-3-4-5-6-13-7-9-14(10-8-13)15-11-12-18-16(15)17(19)20-2/h7-12,18H,3-6H2,1-2H3

InChI Key

MWQHONCKNDQWRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=C(NC=C2)C(=O)OC

Origin of Product

United States

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